Cas no 869067-94-7 (4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one)

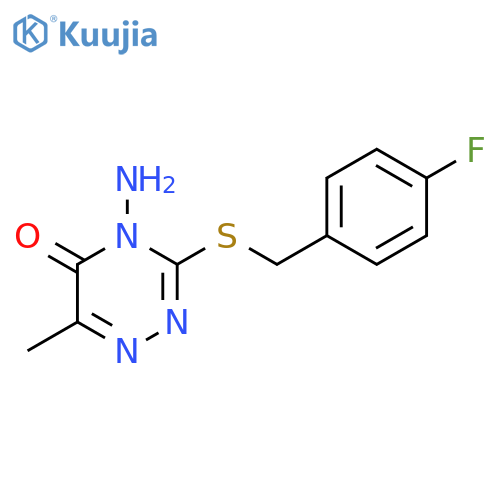

869067-94-7 structure

商品名:4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

- 869067-94-7

- 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

- Z19280099

- AB00676401-01

- F1847-0079

- AKOS024614422

- 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

- 4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

-

- インチ: 1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3

- InChIKey: CGKNZPCCRLXWQQ-UHFFFAOYSA-N

- ほほえんだ: S(C1=NN=C(C)C(N1N)=O)CC1C=CC(=CC=1)F

計算された属性

- せいみつぶんしりょう: 266.06376032g/mol

- どういたいしつりょう: 266.06376032g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 96.4Ų

4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1847-0079-2μmol |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-25mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-20mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-2mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-10mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-40mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-75mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-100mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-3mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1847-0079-30mg |

4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one |

869067-94-7 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

869067-94-7 (4-amino-3-{(4-fluorophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬